Keracyanin

Description

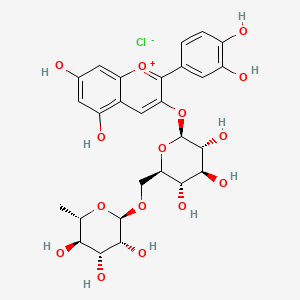

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZHXBNWNZIHIX-XYGAWYNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927864 |

Source

|

| Record name | Antirrhinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-76-1 |

Source

|

| Record name | Cyanidin 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Keracyanin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antirrhinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keracyanin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KERACYANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Keracyanin mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Keracyanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as Cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including black currants, raspberries, and cherries.[1][2] As a member of the flavonoid family, Keracyanin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in numerous in vitro studies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Keracyanin's bioactivity in vitro, focusing on its impact on cellular signaling pathways, enzyme activity, and other key biological processes. The information is intended to support research and development efforts in the fields of pharmacology, nutraceuticals, and drug discovery.

Core Mechanisms of Action

In vitro research has elucidated several key mechanisms through which Keracyanin exerts its biological effects. These are primarily centered around its ability to modulate inflammatory signaling, mitigate oxidative stress, and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Keracyanin demonstrates significant anti-inflammatory activity by targeting major signaling cascades and enzymes involved in the inflammatory response.

-

Inhibition of NF-κB and MAPK Pathways: Keracyanin has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway.[3] In human THP-1 cells, Keracyanin chloride (0.8 μM) suppresses the phosphorylation of the NF-κB p65 subunit. It also inhibits the activation of Mitogen-Activated Protein Kinases (MAPK), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase. By blocking these pathways, Keracyanin effectively downregulates the gene expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.

-

Enzyme Inhibition: Keracyanin and related anthocyanins inhibit key enzymes that produce inflammatory mediators. Studies on anthocyanin extracts from raspberries and cherries, which contain Keracyanin, showed significant inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Anthocyanins have also been identified as potent inhibitors of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes.

Antioxidant Activity

The antioxidant properties of Keracyanin are a cornerstone of its mechanism of action, contributing to its protective effects against cellular damage.

-

ROS Scavenging: Keracyanin effectively inhibits the generation of Reactive Oxygen Species (ROS). In HaCaT cells exposed to blue light, treatment with Keracyanin (10-200 µM) led to a reduction in ROS levels. Its structure, particularly the hydroxyl groups on the aromatic ring, allows it to scavenge free radicals efficiently.

-

Protection Against Oxidative Damage: By neutralizing free radicals, Keracyanin protects cellular components from oxidative damage. It has been shown to prevent the formation of malonaldehyde, a marker of lipid peroxidation, in oxidized calf thymus DNA.

Anticancer Properties

Anthocyanins, including Keracyanin, exhibit anticancer potential through multiple mechanisms, making them promising candidates for chemopreventive and therapeutic research.

-

Induction of Apoptosis: Keracyanin and its aglycone, cyanidin, can induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the mitochondrial pathway, involving the activation of p38 MAPK and JNK, which in turn leads to the upregulation of pro-apoptotic proteins like Bim. In DU-145 prostate cancer cells, anthocyanin treatment resulted in an increased Bax/Bcl-2 ratio, a key indicator of apoptosis induction.

-

Cell Cycle Arrest: Studies on related anthocyanins have shown the ability to halt the cell cycle, thereby inhibiting cancer cell proliferation. For example, cyanidin 3-glucoside can cause G2/M phase arrest in human breast cancer cells (HS578T) by down-regulating proteins like cyclin-dependent kinase 1 (CDK1) and cyclin B1.

Other Bioactivities

-

Nitric Oxide (NO) Production: In human sinonasal epithelial cells, Keracyanin (at 3 μM and 30 μM) has been observed to stimulate the production of nitric oxide (NO), an important molecule in the innate immune response.

-

Enzyme Inhibition: Beyond inflammatory enzymes, Keracyanin may inhibit other enzymes. It has been identified as a noncompetitive inhibitor of CYP2C9, an enzyme involved in drug metabolism. Furthermore, related anthocyanins have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Keracyanin and closely related anthocyanins.

| Table 1: Anti-inflammatory and Antioxidant Activity | |||

| Compound | Assay/Cell Line | Concentration | Observed Effect |

| Keracyanin chloride | NF-κB p65 Phosphorylation / THP-1 cells | 0.8 µM | Suppression of phosphorylation |

| Keracyanin chloride | Inflammatory Gene Expression / THP-1 cells | 0.8 µM | Downregulation of TNF-α, IL-1β, IL-6, MCP-1 mRNA |

| Keracyanin chloride | ROS Generation / HaCaT cells | 10-200 µM | Inhibition of blue light-induced ROS |

| Anthocyanins (from Raspberry) | COX-1 Inhibition | 125 µg/ml | 45% inhibition |

| Anthocyanins (from Sweet Cherry) | COX-2 Inhibition | 125 µg/ml | 47% inhibition |

| Keracyanin | Nitric Oxide Production / Sinonasal cells | 3-30 µM | Dose-dependent increase in NO production |

| Table 2: Anticancer Activity | |||

| Compound | Assay/Cell Line | Concentration/Duration | Observed Effect |

| Anthocyanin (from Black Soybean) | Cell Viability (MTT) / DU-145 cells | 60-90 µM (IC50) / 24h | Significant inhibition of cell growth |

| Cyanidin 3-glucoside | Apoptosis / HS578T cells | 10-30 µM / 48h | Dose-dependent increase in apoptotic cell population |

| Peonidin 3-glucoside | Apoptosis / HS578T cells | 30-50 µM / 48h | Dose-dependent increase in apoptotic cell population |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Keracyanin.

Caption: Keracyanin's anti-inflammatory mechanism via inhibition of FAK, MAPK, and NF-κB pathways.

Caption: Intrinsic apoptosis pathway induced by Keracyanin in cancer cells.

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize the mechanism of action of Keracyanin.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (a key indicator of pathway activation).

Protocol:

-

Cell Culture and Lysis: Culture cells (e.g., THP-1, HaCaT, DU-145) to ~80% confluency. Treat with desired concentrations of Keracyanin for a specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-Bax, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Caption: Standard experimental workflow for Western Blot analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., DU-145) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Keracyanin. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme (e.g., COX-2, Lipoxygenase, Tyrosinase).

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing a buffer, the purified enzyme (e.g., soybean lipoxygenase), and the test compound (Keracyanin) at various concentrations.

-

Pre-incubation: Incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate (e.g., linoleic acid for lipoxygenase, L-DOPA for tyrosinase).

-

Activity Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength depends on the specific substrate and product (e.g., 234 nm for lipoxygenase activity).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value.

Conclusion

The in vitro evidence strongly supports Keracyanin as a multifaceted bioactive compound with significant therapeutic potential. Its mechanism of action is primarily driven by its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK), induce apoptosis in cancer cells via the intrinsic pathway, and exert potent antioxidant effects by scavenging ROS. Furthermore, its capacity to inhibit enzymes like COX, LOX, and CYP2C9 highlights its broad pharmacological profile. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to further investigate and harness the properties of Keracyanin for applications in health and medicine. Future research should focus on synergistic effects with other compounds and the translation of these in vitro findings to more complex biological systems.

References

- 1. In vitro effects of anthocyanidins on sinonasal epithelial nitric oxide production and bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro anticancer properties of anthocyanins: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Keracyanin (Cyanidin-3-Rutinoside) Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging research has highlighted its significant therapeutic potential, stemming from its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by Keracyanin, offering a valuable resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular mechanisms through which Keracyanin exerts its biological effects.

Core Signaling Pathways Modulated by Keracyanin

Keracyanin influences a network of interconnected signaling pathways crucial for cellular homeostasis, inflammation, and stress response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling axis, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Keracyanin has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Mechanism of Action:

Keracyanin inhibits the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. Consequently, the expression of NF-κB target genes, including TNF-α, IL-1β, and IL-6, is downregulated.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to a variety of stimuli, including stress and inflammation. Keracyanin has been observed to inhibit the phosphorylation of these key kinases.

Mechanism of Action:

In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or UV radiation, the phosphorylation of p38, JNK, and ERK is increased. Keracyanin treatment can attenuate this phosphorylation, thereby inhibiting the downstream signaling cascades that lead to the expression of inflammatory and apoptotic mediators.[3]

Activation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. In the context of adipocytes, Keracyanin has been shown to activate this pathway, leading to increased glucose uptake.

Mechanism of Action:

Keracyanin enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt. This activation of the PI3K/Akt pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cells.[4]

Activation of the Nrf2 Antioxidant Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Keracyanin can activate this pathway, enhancing the cell's ability to combat oxidative stress.

Mechanism of Action:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Keracyanin is thought to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the bioactivity of Keracyanin (cyanidin-3-rutinoside).

Table 1: Inhibitory Activity of Keracyanin

| Target Enzyme/Process | IC50 / % Inhibition | Cell Line / System | Reference |

| Pancreatic Lipase | 59.4 ± 1.41 μM | In vitro enzymatic assay | |

| Cholesterol Esterase | 5-18% inhibition (0.125-1 mM) | In vitro enzymatic assay | |

| Cholesterol Uptake (Free) | 17-41% reduction (12.5-100 μM) | Caco-2 cells | |

| Cholesterol Uptake (Micelles) | 20-30% reduction (12.5-100 μM) | Caco-2 cells |

Table 2: Effects of Keracyanin on Gene Expression

| Gene | Effect | Cell Line | Concentration & Time | Reference |

| NPC1L1 | Suppression of mRNA expression | Caco-2 cells | 100 μM, 24 h | |

| TNF-α | Downregulation of mRNA | THP-1 macrophages | Not specified | |

| IL-1β | Downregulation of mRNA | THP-1 macrophages | Not specified | |

| IL-6 | Downregulation of mRNA | THP-1 macrophages | Not specified |

Note: Some data is derived from studies on cyanidin-3-glucoside, a structurally similar anthocyanin, and is used as a proxy where specific data for Keracyanin is unavailable. This should be considered in experimental design.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Phosphorylated Proteins (NF-κB, MAPK, Akt)

a. Cell Culture and Treatment:

-

Culture THP-1, HaCaT, or 3T3-L1 cells in their respective recommended media and conditions.

-

Seed cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Keracyanin for different time points, alongside appropriate vehicle controls and positive controls (e.g., LPS for inflammation models).

b. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

e. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-p38, p38, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

f. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with Keracyanin as described for the Western blot protocol.

-

Extract total RNA using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

b. RT-qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HO-1, NQO1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Perform the RT-qPCR reaction using a real-time PCR system with appropriate cycling conditions.

c. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

a. Cell Seeding and Staining:

-

Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Incubate the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

b. Treatment and Measurement:

-

Wash the cells with PBS to remove excess DCFDA.

-

Treat the cells with Keracyanin at various concentrations, followed by an ROS-inducing agent (e.g., H₂O₂ or UVB radiation).

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Pancreatic Lipase Inhibition Assay

a. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

In a 96-well plate, add the reaction buffer, porcine pancreatic lipase solution, and various concentrations of Keracyanin or a positive control (e.g., orlistat).

-

Pre-incubate the mixture at 37°C for 15 minutes.

b. Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the substrate, p-nitrophenyl butyrate (pNPB).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

c. Calculation:

-

Calculate the percentage of lipase inhibition for each concentration of Keracyanin and determine the IC50 value.

Cholesterol Uptake Assay in Caco-2 Cells

a. Cell Culture and Differentiation:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

b. Cholesterol Micelle Preparation:

-

Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog (e.g., NBD-cholesterol), bile salts, and phospholipids.

c. Uptake Experiment:

-

Wash the Caco-2 monolayers with HBSS.

-

Add the cholesterol micelles to the apical side of the monolayers in the presence or absence of various concentrations of Keracyanin.

-

Incubate for a specific time (e.g., 2 hours) at 37°C.

d. Measurement and Analysis:

-

Wash the cells extensively with cold HBSS to stop the uptake.

-

Lyse the cells and measure the amount of internalized cholesterol using a scintillation counter (for radiolabeled cholesterol) or a fluorescence plate reader (for NBD-cholesterol).

-

Normalize the cholesterol uptake to the total protein content of the cell lysate.

Conclusion

Keracyanin (cyanidin-3-rutinoside) is a multi-target natural compound with significant potential for therapeutic applications in inflammatory diseases, metabolic disorders, and conditions associated with oxidative stress. Its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2, underscores its pleiotropic effects. This technical guide provides a foundational understanding of the molecular mechanisms of Keracyanin and offers practical guidance for researchers aiming to further investigate its biological activities and therapeutic potential. Further research is warranted to elucidate the precise dose- and time-dependent effects of Keracyanin in various cellular and in vivo models to fully realize its clinical utility.

References

- 1. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-beta-glucoside inhibits LPS-induced expression of inflammatory mediators through decreasing IkappaBalpha phosphorylation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanidin-3-O-glucoside inhibits the UVB-induced ROS/COX-2 pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-glucoside and its phenolic acid metabolites attenuate visible light-induced retinal degeneration in vivo via activation of Nrf2/HO-1 pathway and NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability of Keracyanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin found in various fruits and vegetables. Anthocyanins are a class of flavonoids widely investigated for their potential health benefits, including antioxidant and anti-inflammatory properties. The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability—the extent and rate at which the active moiety is absorbed and becomes available at the site of action. This technical guide provides a comprehensive overview of the current understanding of Keracyanin's bioavailability, drawing from in vivo studies in both animal models and humans. It details the pharmacokinetic parameters, the experimental methodologies employed in these studies, and the key signaling pathways modulated by its bioactive form.

Quantitative Bioavailability Data

The bioavailability of Keracyanin, like other anthocyanins, is generally considered to be low and subject to significant inter-individual variation. The majority of ingested Keracyanin is not absorbed in its intact form but undergoes extensive metabolism. The following tables summarize the key pharmacokinetic parameters of Keracyanin (cyanidin-3-rutinoside) and its metabolites from published studies.

Table 1: Pharmacokinetics of Cyanidin-3-Rutinoside in Rats

| Parameter | Value | Species | Dosage | Reference |

| Cmax (Maximum Plasma Concentration) | 850 ± 120 nmol/L | Rat | 800 µmol/kg (oral) | [1] |

| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 2.0 hours | Rat | 800 µmol/kg (oral) | [1] |

Table 2: Pharmacokinetics of Cyanidin-3-Rutinoside in Humans

| Parameter | Value | Species | Dosage | Reference |

| Cmax (Maximum Plasma Concentration) | 46.3 ± 22.5 nmol/L | Human | 2.08 µmol/kg (oral) | [1] |

| Tmax (Time to Maximum Plasma Concentration) | 1.25 - 1.75 hours | Human | 2.08 µmol/kg (oral) | [1] |

| Cumulative Urinary Excretion (0-8h) | 0.11 ± 0.05% of ingested dose | Human | 6.24 µmol/kg (total anthocyanins) | [1] |

| Urinary Recovery (48h) | 0.048 ± 0.016% | Human | Blackcurrant extract |

Experimental Protocols

The determination of Keracyanin's bioavailability involves a multi-step process encompassing controlled administration, biological sample collection, and sophisticated analytical techniques.

In Vivo Bioavailability Study Protocol

A typical in vivo study to assess the bioavailability of Keracyanin follows a standardized protocol:

-

Subject Recruitment and Dietary Control: Healthy human volunteers or animal models (e.g., Wistar rats) are recruited. Participants typically undergo a washout period where they follow a diet low in flavonoids to establish a baseline.

-

Administration of Keracyanin: A standardized dose of Keracyanin, either as a pure compound or within a food matrix (e.g., blackcurrant extract), is administered orally.

-

Biological Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-ingestion to capture the absorption and elimination phases. Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to assess excretion.

-

Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are typically stabilized with an acid (e.g., formic acid) and stored at -80°C until analysis to prevent degradation of anthocyanins.

Analytical Methodology: Quantification of Keracyanin and its Metabolites

The quantification of Keracyanin and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Sample Preparation - Solid-Phase Extraction (SPE):

-

Conditioning: SPE cartridges (e.g., C18) are conditioned with methanol followed by acidified water.

-

Loading: Plasma or urine samples, diluted with acidified water, are loaded onto the conditioned cartridges.

-

Washing: The cartridges are washed with acidified water to remove interfering substances.

-

Elution: Keracyanin and its metabolites are eluted with an organic solvent, typically acidified methanol.

-

Concentration: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the parent compound and its various metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions are monitored for Keracyanin and its expected metabolites (e.g., glucuronides, sulfates, and methylated forms).

-

Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from authentic standards.

-

Signaling Pathway Modulation

The biological effects of Keracyanin are mediated through the modulation of various intracellular signaling pathways. As direct studies on Keracyanin are limited, the following pathways are described based on research on the closely related and well-studied cyanidin-3-glucoside (C3G).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cyanidin glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by Keracyanin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Cyanidin glycosides can modulate MAPK signaling, contributing to their protective effects.

Caption: Modulation of the MAPK signaling pathway by Keracyanin.

cAMP-PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade that regulates various cellular functions. Some studies suggest that cyanidin glycosides can influence this pathway, contributing to their metabolic benefits.

Caption: Activation of the cAMP-PKA signaling pathway by Keracyanin.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo study on the bioavailability of Keracyanin.

Caption: Workflow for an in vivo bioavailability study of Keracyanin.

References

An In-depth Technical Guide to the Antioxidant Activity Mechanism of Keracyanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying Keracyanin's antioxidant activity. It delves into its direct free-radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key cellular signaling pathways, including the Nrf2/ARE and MAPK pathways. This document summarizes quantitative data from various antioxidant assays, presents detailed experimental protocols for the methodologies cited, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and drug development applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for certain cellular processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating the damaging effects of ROS. Keracyanin, a glycoside of cyanidin, has emerged as a significant natural antioxidant. Its chemical structure, rich in hydroxyl groups, endows it with the ability to neutralize free radicals. Beyond direct scavenging, Keracyanin exerts its antioxidant effects through complex interactions with cellular machinery, upregulating the body's innate antioxidant defenses.

Direct Antioxidant Activity: Free Radical Scavenging

The primary antioxidant mechanism of Keracyanin involves the direct scavenging of free radicals. This is largely attributed to the hydroxyl groups on its B-ring, which can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical on the Keracyanin molecule.

Quantitative Analysis of Radical Scavenging Activity

The free radical scavenging ability of Keracyanin and its aglycone, cyanidin, has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. While specific IC50 values for Keracyanin can vary depending on the experimental setup, data for the closely related cyanidin-3-O-glucoside provides a strong indication of its potency.

| Antioxidant Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Cyanidin-3-O-β-glucopyranoside | 6.5 µM | [1] |

| LDL Oxidation Inhibition | Cyanidin-3-O-β-glucopyranoside | 6.5 µM | [1] |

Indirect Antioxidant Activity: Modulation of Cellular Pathways

Keracyanin's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.

Activation of the Nrf2/ARE Pathway

The Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of inducers like Keracyanin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.

Research on the related anthocyanin, cyanidin-3-O-glucoside (C3G), has shown that it can activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes. This activation is mediated, at least in part, through the ERK1/2 signaling pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are key regulators of cellular responses to a variety of stimuli, including oxidative stress. Studies have indicated that Keracyanin can modulate these pathways. Specifically, cyanidin-3-rutinoside has been shown to induce a ROS-dependent activation of p38 MAPK and JNK, which can contribute to cellular responses to oxidative stress[2][3]. The activation of the ERK1/2 pathway by the related C3G has been linked to the activation of the Nrf2 pathway.

Impact on Antioxidant Enzyme Expression and Activity

Through the activation of the Nrf2/ARE pathway, Keracyanin and related anthocyanins can enhance the expression of a suite of antioxidant enzymes. While direct quantitative data for Keracyanin's effect on specific enzyme activities is limited, studies on C3G have demonstrated a significant increase in the gene expression of key antioxidant enzymes.

| Antioxidant Enzyme | Effect of Cyanidin-3-O-glucoside Treatment |

| Superoxide Dismutase (SOD) | Increased gene expression |

| Catalase (CAT) | Increased gene expression |

| Glutathione Peroxidase (GPx) | Increased gene expression |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of concentrations of Keracyanin in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each Keracyanin concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of Keracyanin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance at 734 nm decreases.

Methodology:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of Keracyanin in a suitable solvent.

-

Reaction: Add 10 µL of each Keracyanin concentration to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.

-

Loading with Probe: Wash the cells with PBS and incubate with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Treatment: Wash the cells again and treat with various concentrations of Keracyanin along with 600 µM AAPH.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculation: The area under the curve for fluorescence versus time is calculated for both control and Keracyanin-treated wells. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Visualizations of Mechanisms and Pathways

Caption: Keracyanin donates a hydrogen atom to neutralize a free radical.

Caption: Keracyanin promotes Nrf2 translocation to the nucleus and antioxidant gene expression.

Caption: Keracyanin modulates MAPK signaling pathways in response to oxidative stress.

Conclusion

Keracyanin exhibits a multi-faceted antioxidant mechanism of action. It is a potent direct scavenger of free radicals and also functions as an indirect antioxidant by modulating key cellular signaling pathways. Its ability to activate the Nrf2/ARE pathway leads to an enhanced endogenous antioxidant defense system. Furthermore, its interaction with MAPK signaling pathways underscores its complex role in the cellular response to oxidative stress. This in-depth understanding of Keracyanin's antioxidant activity provides a solid foundation for its further investigation and potential application in the development of novel therapeutics for oxidative stress-related diseases. Further research is warranted to elucidate the precise quantitative effects of Keracyanin on antioxidant enzyme activities and to further detail its interactions with cellular signaling networks.

References

Keracyanin's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Keracyanin's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, have garnered significant attention for their potential health benefits, including their anti-inflammatory activities. Keracyanin, as a prominent member of this class, has been shown to exert its anti-inflammatory effects through the modulation of critical cellular signaling pathways.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Keracyanin's primary anti-inflammatory mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Keracyanin has been shown to inhibit the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. The pathway involves a series of protein kinases that are sequentially phosphorylated and activated. Key members of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have indicated that anthocyanins, including those closely related to Keracyanin, can suppress the activation of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of Keracyanin and closely related anthocyanins. Due to the limited availability of specific data for Keracyanin, data for cyanidin-3-glucoside, a structurally similar compound, is also included for comparative purposes.

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Cyanidin-3-Rutinoside (Keracyanin) | RAW 264.7 Macrophages | Nitric Oxide (NO) Scavenging | 33 µM | Potential to scavenge NO | N/A |

| Blackberry Anthocyanins (majorly Cyanidin-3-glucoside) | RAW 264.7 Macrophages | IL-1β mRNA expression | ≥ 10 µg/mL | Significant decrease | [3] |

| Blackberry Anthocyanins (majorly Cyanidin-3-glucoside) | RAW 264.7 Macrophages | TNF-α mRNA expression and secretion | ≥ 10 µg/mL | Significant decrease | [3] |

Note: The nitric oxide scavenging data for Keracyanin is from a study that suggests its potential but does not provide a specific percentage of inhibition.

Experimental Protocols

This section details generalized experimental protocols for assessing the anti-inflammatory properties of compounds like Keracyanin. These protocols are based on methodologies commonly used in the cited literature.

In Vitro Anti-inflammatory Assay in Macrophage Cell Lines

This protocol describes the assessment of a test compound's ability to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Methodology:

-

Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For THP-1 cells, differentiation into macrophages can be induced by treatment with Phorbol 12-myristate 13-acetate (PMA).

-

Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Keracyanin for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Production (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol outlines the procedure to determine the effect of a test compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Methodology:

-

Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

-

Compound Administration: Administer Keracyanin or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: Keracyanin's inhibition of the NF-κB signaling pathway.

Caption: Overview of the MAPK signaling pathway and potential inhibition.

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Keracyanin demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available data, although limited, consistently points towards its ability to downregulate the production of key pro-inflammatory mediators.

For future research, it is imperative to conduct comprehensive dose-response studies to determine the precise IC50 values of Keracyanin for the inhibition of various inflammatory markers. Furthermore, detailed in vivo studies are necessary to establish its efficacy, bioavailability, and safety profile in preclinical models of inflammatory diseases. Elucidating the specific molecular targets of Keracyanin within the inflammatory cascades will provide a more refined understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.

References

- 1. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by Oral Administration of Anthocyanin Mixture from Wild Mulberry and Cyanidin-3-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berry anthocyanins suppress the expression and secretion of proinflammatory mediators in macrophages by inhibiting nuclear translocation of NF-κB independent of NRF2-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cyanidin-3-Rutinoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of cyanidin-3-rutinoside, a prominent anthocyanin with significant antioxidant properties and potential therapeutic applications. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this important plant secondary metabolite.

The Core Biosynthetic Pathway

Cyanidin-3-rutinoside is synthesized via the well-established flavonoid and anthocyanin biosynthesis pathways. The process begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. These precursors then enter the anthocyanin-specific branch, culminating in the glycosylation of the cyanidin aglycone to form cyanidin-3-rutinoside.

The core pathway can be summarized in the following key steps:

-

Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA.

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

-

Anthocyanidin Synthesis: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, anthocyanidin synthase (ANS) oxidizes leucocyanidin to the colored cyanidin aglycone.

-

Glycosylation to Cyanidin-3-Glucoside: The unstable cyanidin aglycone is stabilized by glycosylation. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming cyanidin-3-glucoside.

-

Formation of Cyanidin-3-Rutinoside: The final step involves the addition of a rhamnose sugar to cyanidin-3-glucoside. This reaction is catalyzed by UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor to form cyanidin-3-rutinoside.

Biosynthetic pathway of cyanidin-3-rutinoside.

Quantitative Data

This section presents quantitative data related to the biosynthesis of cyanidin-3-rutinoside, including enzyme kinetic parameters and the concentration of the compound in various plant sources.

Table 1: Kinetic Parameters of UDP-L-rhamnose:anthocyanidin 3-O-glucoside, 6″-O-rhamnosyltransferase from Silene dioica[1]

| Substrate | "True Km" (mM) |

| UDP-L-rhamnose | 0.09 |

| Cyanidin 3-O-glucoside | 2.2 |

| Pelargonidin 3-O-glucoside | 1.8 |

| Delphinidin 3-O-glucoside | 1.8 |

Note: Data is from a 60-fold purified enzyme preparation.[1]

Table 2: Concentration of Cyanidin-3-Glucoside and Cyanidin-3-Rutinoside in Various Fruits

| Fruit | Cyanidin-3-Glucoside Content | Cyanidin-3-Rutinoside Content | Reference |

| Freeze-dried Açaí (pulp) | 35.29 ± 0.12 mg/100g | 58.73 ± 0.22 mg/100g | [2][3] |

| Black Raspberry | - | 24-40% of total anthocyanins | [4] |

| Nectarine ('Stark Red Gold') Peel (Early Development) | Present | Present at low concentration | |

| Apple (Malus hybrid cv. Cranberry) | - | 1.12 mg/g fresh wt | |

| Apple (Malus hybrid cv. Kerr) | - | 0.55 mg/g fresh wt | |

| Apple (Malus pumila Mill. cv. Niedzwetzkyana) | - | 0.36 mg/g fresh wt |

Note: Concentrations can vary significantly based on cultivar, growing conditions, and developmental stage.

Transcriptional Regulation

The biosynthesis of anthocyanins, including cyanidin-3-rutinoside, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins.

The MBW complex binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR, ANS, and UFGT, thereby activating their transcription. The expression of the rhamnosyltransferase gene responsible for the final step in cyanidin-3-rutinoside synthesis is also likely under the control of a similar regulatory mechanism, although specific promoter studies for this enzyme are less common. The combinatorial interaction of different MYB and bHLH proteins allows for the tissue-specific and developmentally regulated accumulation of anthocyanins.

Transcriptional regulation by the MBW complex.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cyanidin-3-rutinoside biosynthesis.

Extraction of Anthocyanins from Plant Material

Objective: To extract anthocyanins, including cyanidin-3-rutinoside, from plant tissues for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material (e.g., fruit peel, leaves)

-

Extraction solvent: Methanol or ethanol containing 0.1% to 1% HCl or formic acid

-

Liquid nitrogen

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (C18)

Protocol:

-

Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.

-

Suspend the powder in the acidified extraction solvent (e.g., 1 g of tissue in 10 mL of solvent).

-

Sonicate the mixture for 15-30 minutes or incubate at 4°C overnight in the dark.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar compounds, then elute the anthocyanins with acidified methanol.

Quantification of Cyanidin-3-Rutinoside by HPLC

Objective: To separate and quantify cyanidin-3-rutinoside in a plant extract.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.5% formic acid in water

-

Mobile Phase B: 0.5% formic acid in acetonitrile

-

Cyanidin-3-rutinoside standard

-

Filtered and degassed solvents

Protocol:

-

Sample Preparation: Dilute the anthocyanin extract in the mobile phase. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 520 nm

-

Injection Volume: 10-20 µL

-

Gradient Elution:

-

0-15 min: 5% to 20% B

-

15-20 min: 20% to 50% B

-

20-25 min: 50% to 5% B

-

25-30 min: Hold at 5% B for column re-equilibration

-

-

-

Quantification: Prepare a standard curve using a series of known concentrations of the cyanidin-3-rutinoside standard. Identify the cyanidin-3-rutinoside peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of cyanidin-3-rutinoside in the sample by integrating the peak area and comparing it to the standard curve.

UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase Enzyme Assay

Objective: To measure the activity of the enzyme that synthesizes cyanidin-3-rutinoside.

Materials:

-

Partially purified enzyme extract

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Cyanidin-3-glucoside (substrate)

-

UDP-rhamnose (sugar donor)

-

Divalent metal ions (e.g., MgCl2, MnCl2)

-

Stopping solution (e.g., acidified methanol)

-

HPLC system for product analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of cyanidin-3-glucoside, and divalent metal ions.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of UDP-rhamnose and the enzyme extract.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of acidified methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, cyanidin-3-rutinoside.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

General experimental workflow.

This guide provides a comprehensive overview of the biosynthesis of cyanidin-3-rutinoside. The presented information, including the pathway, quantitative data, regulatory mechanisms, and experimental protocols, is intended to serve as a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development.

References

Keracyanin Degradation Under Oxidative Stress: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth examination of the degradation of keracyanin (cyanidin-3-O-rutinoside) under conditions of oxidative stress. Keracyanin, a prominent anthocyanin in various fruits and vegetables, is recognized for its antioxidant properties; however, its stability is a critical factor in its biological efficacy. This document details the primary degradation products, kinetic parameters, and the underlying mechanisms of degradation induced by reactive oxygen species (ROS). Furthermore, it outlines comprehensive experimental protocols for the analysis of keracyanin degradation and explores the modulation of key cellular signaling pathways, namely Nrf2 and NF-κB, by keracyanin and its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anthocyanins and their therapeutic potential.

Introduction

Keracyanin, a glycoside of cyanidin, belongs to the anthocyanin class of flavonoids, which are responsible for the red, purple, and blue pigments in many plants. Beyond their role as natural colorants, anthocyanins, including keracyanin, are of significant interest for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[1] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological factor in numerous chronic diseases. While keracyanin can scavenge ROS, it is also susceptible to degradation under oxidative conditions, which can alter its biological activity.[2] Understanding the degradation pathways and the resulting products is crucial for the development of stable formulations and for elucidating its mechanisms of action in biological systems.

This guide summarizes the current knowledge on the degradation of keracyanin under oxidative stress, provides detailed methodologies for its investigation, and discusses its interaction with cellular signaling pathways.

Keracyanin Degradation Pathways and Products

The degradation of keracyanin under oxidative stress can proceed through both enzymatic and non-enzymatic pathways. Oxidative stress, often mediated by species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), significantly accelerates this degradation.

The primary degradation pathways include:

-

Hydrolysis: Cleavage of the glycosidic bond to release the aglycone, cyanidin, and the disaccharide rutinose. This process can be followed by the degradation of the unstable cyanidin.

-

Oxidative Cleavage: The anthocyanin structure can be directly attacked by ROS, leading to the opening of the heterocyclic C-ring and subsequent formation of smaller phenolic compounds.

The major degradation products of cyanidin glycosides, including keracyanin, under oxidative stress have been identified as:

-

Phloroglucinaldehyde

-

4-Hydroxybenzoic acid

-

Protocatechuic acid

-

Gallic acid

Additionally, hydroxylation of the aromatic rings can occur, leading to the formation of hydroxylated derivatives.

Quantitative Data on Keracyanin Degradation

The degradation of anthocyanins, including keracyanin, under oxidative stress typically follows first-order kinetics. The rate of degradation is influenced by factors such as the concentration of the oxidizing agent, temperature, pH, and the presence of metal ions.

Table 1: Kinetic Parameters for the Degradation of Cyanidin-3-O-rutinoside and Related Anthocyanins under Oxidative and Thermal Stress

| Anthocyanin | Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyanidin-3-O-rutinoside | Hot Air Drying | 75 | 0.027 min⁻¹ | 25.67 | 45.31 | [3] |

| Cyanidin-3-O-rutinoside | Vacuum Drying | 75 | 0.043 min⁻¹ | 16.12 | 38.24 | [3] |

| Cyanidin-3-O-glucoside | H₂O₂ (9.31 mmol/L) | 20 | - | ~13 | - | [4] |

| Cyanidin-3-O-glucoside | H₂O₂ (27.92 mmol/L) | 20 | - | ~6 | - |

Experimental Protocols

In Vitro Induction of Oxidative Stress

This protocol describes a method for inducing the degradation of keracyanin using hydrogen peroxide, a common ROS, for subsequent analysis.

Materials:

-

Keracyanin standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC-grade methanol

-

Formic acid

-

Deionized water

Procedure:

-

Prepare a stock solution of keracyanin (e.g., 1 mg/mL) in methanol.

-

Dilute the keracyanin stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

-

Prepare a fresh solution of H₂O₂ (e.g., 10 mM) in PBS.

-

To initiate the degradation, mix the keracyanin solution with the H₂O₂ solution at a 1:1 ratio (final concentrations: 50 µM keracyanin, 5 mM H₂O₂).

-

Incubate the reaction mixture at 37°C in a water bath.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding an equal volume of cold methanol with 1% formic acid.

-

Filter the samples through a 0.22 µm syringe filter into HPLC vials.

-

Store the samples at -20°C until analysis.

UPLC-Q-TOF/MS Analysis of Keracyanin and Its Degradation Products

This protocol outlines a method for the separation and identification of keracyanin and its degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector

-

Q-TOF mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-18 min: 40-95% B

-

18-20 min: 95% B

-

20-21 min: 95-5% B

-

21-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

PDA Detection: 280 nm and 520 nm

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 100-1000

-

MS/MS Analysis: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions for structural elucidation.

Signaling Pathways and Logical Relationships

Keracyanin and its metabolites can modulate cellular signaling pathways involved in the response to oxidative stress, notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like cyanidin can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins, such as cyanidin, have been shown to inhibit this pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of keracyanin degradation products on cellular responses to oxidative stress.

Conclusion

The stability of keracyanin under oxidative stress is a critical determinant of its bioactivity. This guide has provided a comprehensive overview of the degradation products, kinetics, and analytical methodologies relevant to the study of keracyanin. The elucidation of its interactions with the Nrf2 and NF-κB signaling pathways offers valuable insights into its potential therapeutic applications. The provided protocols and diagrams serve as a resource for researchers to further investigate the role of keracyanin and its degradation products in the context of oxidative stress-related diseases. Further research is warranted to fully characterize the biological activities of the individual degradation products and to develop strategies to enhance the stability of keracyanin in various applications.

References